Ajugasteron B
Overview
Description
Ajugasteron B is a biochemical and a potent bioactive compound . It has the chemical formula C29H46O7 .
Molecular Structure Analysis
The molecular structure of this compound is determined by its chemical formula, C29H46O7 . Its exact mass is 506.3244 and its molecular weight is 506.68 . The elemental composition of this compound is Carbon: 68.75%, Hydrogen: 9.15%, and Oxygen: 22.10% .Scientific Research Applications
Ethnopharmacological Relevance and Chemistry
Ajugasteron B, as part of the Ajuga genus, has been utilized in traditional medicine for various ailments, including diabetes, rheumatism, cancer, and cardiovascular disorders. The chemical characterization of compounds from Ajuga species, including this compound, shows they belong to classes such as steroids and flavonoids. These compounds exhibit diverse pharmacological activities like antidiabetic, antioxidant, and anti-hypercholesterolemia effects (Bouyahya et al., 2020).
Pharmacological Properties and Potential Applications
This compound is identified in the Ajuga genus, which has shown significant antitumor activity and can modulate supportive processes for cancer cell development. The plant extracts demonstrate strong inhibitory actions on inflammatory proteins and exhibit oxidative stress modulatory effects in cancer cell lines (Rauca et al., 2019).
Biological Activity in Agriculture
This compound, as a phytoecdysteroid, plays a role in agricultural pest management. It exhibits significant efficacy against major agricultural pests, such as the sweetpotato whitefly and the persea mite. These natural compounds from Ajuga iva have been shown to reduce fecundity, fertility, and survival of these pests, suggesting their potential as environmentally friendly control agents (Aly et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R,5R)-5-ethyl-2,3-dihydroxy-6-(hydroxymethyl)hept-6-en-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O7/c1-6-17(16(2)15-30)11-25(34)28(5,35)24-8-10-29(36)19-12-21(31)20-13-22(32)23(33)14-26(20,3)18(19)7-9-27(24,29)4/h12,17-18,20,22-25,30,32-36H,2,6-11,13-15H2,1,3-5H3/t17-,18+,20+,22-,23+,24+,25-,26-,27-,28-,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODENAQIZHMFEAO-BQBPTSSQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)C(=C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)C(=C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21490-21-1 | |
Record name | Ajugasteron B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021490211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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